3-Hydroxy-2,2-dimethylcyclopentanone
Description
3-Hydroxy-2,2-dimethylcyclopentanone (C₇H₁₂O₂) is a chiral hydroxy ketone characterized by a cyclopentane ring substituted with two methyl groups at the C2 position and a hydroxyl group at C2. It serves as a critical intermediate in organic synthesis, particularly for natural product synthesis, due to its enantiomeric purity and structural versatility.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2)5(8)3-4-6(7)9/h5,8H,3-4H2,1-2H3 |
InChI Key |
XVHMBUPUDJIIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methylcyclopentanone (C₆H₁₀O)
DL-3-Methylcyclopentanone (C₆H₁₀O)
2-Hydroxy-3-methyl-2-cyclopentenone (C₆H₈O₂)
- Structure: Cyclopentenone derivative with hydroxyl and methyl groups at C2 and C3, respectively.
- Synthesis : Derived from 3-methyl-1,2-cyclopentanedione via dehydration .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₇H₁₂O₂ | 128.17 | Not reported | Not reported | C=O, -OH |
| 2-Methylcyclopentanone | C₆H₁₀O | 98.14 | 139–140 | 0.916 | C=O |
| DL-3-Methylcyclopentanone | C₆H₁₀O | 98.14 | 145 | 0.913 | C=O |
| 2-Hydroxy-3-methyl-2-cyclopentenone | C₆H₈O₂ | 112.13 | Not reported | Not reported | C=O, -OH |
Key Observations :
Key Observations :
- The target compound’s enantioselective synthesis contrasts with racemic analogs, enabling stereocontrolled synthesis of complex molecules .
- Hydroxyl-containing analogs (e.g., 2-hydroxy-3-methyl-2-cyclopentenone) are more reactive in aldol condensations due to keto-enol tautomerism .
Spectroscopic and Stability Comparisons
Q & A
Basic Research Questions
Q. What is the optimal enantioselective synthesis method for 3-Hydroxy-2,2-dimethylcyclopentanone?
- Methodology : Use the ruthenium TsDPEN complex (e.g., (S,S)-4a) with isopropanol or formic acid in dichloromethane. This achieves >90% yield and >90% enantiomeric excess (ee) via asymmetric reduction of 2,2-dimethylcyclopentane-1,3-dione. Both enantiomers are accessible by selecting the appropriate catalyst enantiomer .
- Key Parameters : Catalyst loading (0.5–2 mol%), solvent choice (polar aprotic solvents enhance selectivity), and hydrogen donor (formic acid improves reaction rate).
Q. How is enantiomeric purity validated for this compound?
- Analytical Workflow :
- Chiral HPLC : Compare retention times against racemic standards (e.g., using a Chiralpak column). The (S)-enantiomer of this compound shows [α]D²⁵ = +11.7 (c = 1, CHCl₃) .
- NMR Analysis : Key signals include δ 1.03 ppm (two singlet methyl groups) and δ 4.05 ppm (hydroxyl-bearing methine proton) in ¹H NMR .
Q. What spectroscopic benchmarks confirm structural identity?
- ¹H/¹³C NMR : Assign peaks using δ 221.0 ppm (ketone carbonyl) and δ 78.2 ppm (hydroxyl-bearing carbon) in ¹³C NMR .
- IR Spectroscopy : Characteristic bands at 3435 cm⁻¹ (O–H stretch) and 1725 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : GC-MS shows m/z 128 ([M]⁺) and m/z 110 ([M–H₂O]⁺) .
Advanced Research Questions
Q. How to resolve contradictions in enantioselectivity under varying reaction conditions?
- Case Study : Lower ee (<80%) observed when using isopropanol instead of formic acid.
- Troubleshooting :
- Catalyst Stability : Ru-TsDPEN degrades in protic solvents over time; monitor reaction progress via TLC or in-situ IR.
- Solvent Effects : Dichloromethane minimizes side reactions (e.g., over-reduction) compared to isopropanol .
Q. What strategies enhance scalability of the enantioselective synthesis?
- Process Chemistry Considerations :
- Catalyst Recycling : Immobilize Ru-TsDPEN on silica supports to reduce costs .
- Workup Optimization : Extract the product with ethyl acetate/water (3:1) to isolate >95% purity without column chromatography .
Q. How does this compound function as a chiral building block in natural product synthesis?
- Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
